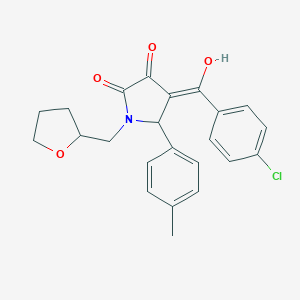![molecular formula C16H17N3O3S B266948 N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide](/img/structure/B266948.png)
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide, also known as FB1, is a mycotoxin produced by Fusarium fungi. It is commonly found in crops such as corn, wheat, and rice, and can have detrimental effects on human and animal health.
Mechanism of Action
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide inhibits ceramide synthase, leading to a decrease in sphingolipid synthesis and an increase in sphinganine levels. This disrupts cellular signaling pathways, leading to cell death and tissue damage. N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide has been shown to have a range of biochemical and physiological effects, including inhibition of sphingolipid synthesis, induction of oxidative stress and inflammation, and disruption of cellular signaling pathways. These effects can lead to cell death, tissue damage, and the development of chronic diseases such as cancer, cardiovascular disease, and neurological disorders.
Advantages and Limitations for Lab Experiments
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide is a useful tool for studying the effects of ceramide synthase inhibition and sphingolipid metabolism in vitro and in vivo. However, its toxicity limits its use in certain experiments, and caution should be taken when handling and using N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide in the laboratory.
Future Directions
Future research on N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide should focus on developing new therapies for diseases associated with ceramide synthase inhibition and sphingolipid metabolism. This could include the development of new drugs that target ceramide synthase or other components of the sphingolipid pathway. Additionally, research on the environmental factors that contribute to N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide production in crops could help to reduce exposure to this mycotoxin and improve food safety.
Synthesis Methods
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide is synthesized through the fermentation of Fusarium fungi, which produces the mycotoxin in the presence of specific environmental conditions such as high humidity and temperature. The chemical structure of N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide consists of a furan ring, a phenyl ring, and a carboxamide group attached to a butanamide chain.
Scientific Research Applications
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide has been extensively studied in scientific research due to its toxic effects on human and animal health. It has been shown to inhibit ceramide synthase, which is involved in the synthesis of sphingolipids, leading to disruption of cellular signaling pathways and cell death. N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide has also been linked to the development of cancer, cardiovascular disease, and neurological disorders.
properties
Product Name |
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide |
|---|---|
Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[[3-(butanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-2-5-14(20)17-11-6-3-7-12(10-11)18-16(23)19-15(21)13-8-4-9-22-13/h3-4,6-10H,2,5H2,1H3,(H,17,20)(H2,18,19,21,23) |
InChI Key |
YGPLMPGTNODYPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)



![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)

![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)